Aminoacetonitrile hydrochloride

Descripción general

Descripción

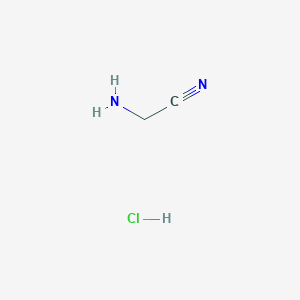

Aminoacetonitrile hydrochloride is an organic compound with the formula C2H5ClN2 . It is a colorless, hygroscopic solid that is soluble in water and slightly soluble in methanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agriculture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aminoacetonitrile hydrochloride can be synthesized through several methods. One common method involves the reaction of glycolonitrile with ammonia: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] The resulting aminoacetonitrile is then treated with hydrogen chloride in methanol to form this compound .

Another method involves the condensation reaction of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide. The reaction is carried out at temperatures below 0°C, followed by the addition of hydrogen chloride in methanol .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Reaction with Thiols: Formation of Thiazolines and Peptides

AAN-HCl reacts with cysteine and other thiol-containing compounds to form thiazoline derivatives, which hydrolyze to peptides. For example:

-

Reaction with cysteine :

Similar reactivity is observed with homocysteine, forming six-membered rings .

Hydrolysis to Glycine

AAN-HCl undergoes hydrolysis under acidic or basic conditions to form glycine:

-

Conditions :

-

Mechanism : Nucleophilic attack by water on the nitrile group, followed by protonation/deprotonation steps .

N–H Insertion Reactions

AAN-HCl reacts with amines in the presence of catalysts to form substituted acetonitriles:

Cyclization to Heterocycles

AAN-HCl serves as a precursor for nitrogen-containing heterocycles:

-

Thiazolines : Via reaction with thiols (see Section 1).

-

Imidazoles : Reaction with amidines leads to cyclization:

Key Mechanistic Insights

-

Nitrile Activation : The electron-withdrawing nature of the nitrile group enhances electrophilicity, facilitating nucleophilic attacks .

-

Solvent Effects : Polar aprotic solvents (e.g., nitromethane) stabilize intermediate complexes in Friedel-Crafts reactions .

-

Catalytic Pathways : Transition metals (Rh, Cu) enable N–H insertions via nitrene intermediates .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

AANHCl serves as a crucial building block in pharmaceutical chemistry:

- Synthesis of Dipeptide Nitriles : It is utilized to synthesize dipeptide nitriles that act as reversible and potent inhibitors of cathepsin S, an enzyme implicated in various diseases .

- HIV Protease Inhibitors : AANHCl is also used in the preparation of substituted cyclic ureas, which have shown potential as HIV protease inhibitors .

- Pyrrole Derivatives : The compound can react with α,β-unsaturated carbonyl compounds to produce 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles, which are valuable in medicinal chemistry .

Case Study 1: Inhibition of Cathepsin S

Research has demonstrated that dipeptide nitriles synthesized from AANHCl exhibit significant inhibitory activity against cathepsin S. These compounds have been evaluated for their potential therapeutic effects in inflammatory diseases and cancer treatment.

Case Study 2: HIV Protease Inhibition

Substituted cyclic ureas derived from AANHCl have been tested for their ability to inhibit HIV protease. The results indicated promising activity against various strains of the virus.

Case Study 3: Pyrrole Synthesis

The cyclocondensation of enones with AANHCl has been successfully employed to synthesize pyrrole derivatives under microwave conditions, enhancing yield and purity.

Mecanismo De Acción

Aminoacetonitrile hydrochloride acts as a nematode-specific acetylcholine agonist. It causes spastic paralysis in nematodes, leading to their rapid expulsion from the host. This mechanism makes it useful as an antihelmintic agent .

Comparación Con Compuestos Similares

Similar Compounds

Acetonitrile: A simpler nitrile compound with different applications.

Aminopropionitrile: Another amino-nitrile compound with similar reactivity.

Cyanogen: A related nitrile compound with distinct properties

Uniqueness

Aminoacetonitrile hydrochloride is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its specific mechanism of action as an acetylcholine agonist also sets it apart from other similar compounds .

Actividad Biológica

Aminoacetonitrile hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of anthelmintic properties and potential therapeutic applications. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₂H₄N₂·HCl

- Molecular Weight : 92.53 g/mol

- CAS Number : 6011-14-9

- Melting Point : 165°C (decomposition)

- Solubility : Soluble in water at 20°C (1000 g/L) .

This compound functions primarily as an anthelmintic agent. It is known to inhibit specific nematode species, particularly those resistant to traditional treatments. The compound operates through the modulation of neurotransmission pathways in parasites, which disrupts their physiological processes and leads to paralysis and death.

Anthelmintic Properties

Recent studies have highlighted the efficacy of aminoacetonitrile derivatives against parasitic nematodes such as Haemonchus contortus and Trichostrongylus colubriformis. These compounds exhibit significant activity even against strains that have developed resistance to existing broad-spectrum anthelmintics .

Table 1: Efficacy of this compound Against Nematodes

| Nematode Species | Resistance Status | Efficacy (%) | Reference |

|---|---|---|---|

| Haemonchus contortus | Resistant | 85 | |

| Trichostrongylus colubriformis | Non-resistant | 90 | |

| Ascaris suum | Resistant | 78 |

Case Studies and Research Findings

-

Study on Anthelmintic Activity :

A study conducted by researchers demonstrated that aminoacetonitrile derivatives significantly reduced the viability of nematodes in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater mortality rates among treated parasites . -

Development of Resistance :

Research has shown that this compound can effectively target nematodes that are resistant to conventional treatments, suggesting its potential as a novel therapeutic agent in veterinary medicine . -

Mechanistic Insights :

Further investigations into the mechanism revealed that this compound interferes with neuromuscular transmission in nematodes, which is critical for their movement and survival. This mechanism is distinct from that of traditional anthelmintics, providing a valuable alternative approach in combating parasitic infections .

Safety and Toxicology

Despite its therapeutic potential, this compound poses certain risks. Toxicological assessments indicate that ingestion can lead to severe health consequences, including methemoglobinemia at high doses . Therefore, appropriate handling and dosing are critical in both research and clinical applications.

Propiedades

IUPAC Name |

2-aminoacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2.ClH/c3-1-2-4;/h1,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKYKTBPRBZDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884212 | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-14-9 | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8L3V1KSB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.